4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile

Beschreibung

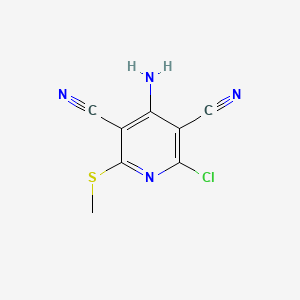

4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile is a pyridine derivative characterized by a dicarbonitrile backbone with amino, chloro, and methylthio substituents at positions 4, 2, and 6, respectively. The methylthio group enhances lipophilicity, while the amino and chloro groups contribute to hydrogen bonding and electrophilic reactivity, respectively.

Eigenschaften

IUPAC Name |

4-amino-2-chloro-6-methylsulfanylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4S/c1-14-8-5(3-11)6(12)4(2-10)7(9)13-8/h1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDQTRAJBQHSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=C1C#N)N)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile typically involves the reaction of 2-chloro-3,5-dicyanopyridine with methylthiol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:

2-chloro-3,5-dicyanopyridine+methylthiolbase, refluxthis compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, bases like sodium hydroxide

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Primary amines

Substitution: Amino derivatives, thio derivatives

Wissenschaftliche Forschungsanwendungen

4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural analogues and their substituent differences are outlined below:

Key Observations :

- Electronic Effects : The methylthio group in the target compound introduces moderate electron-donating properties compared to electron-withdrawing substituents like trifluoromethyl (CF₃) in the piperazinyl analogue .

- Steric Influence : Bulky groups (e.g., phenyl in pyridinitril ) reduce reactivity in nucleophilic substitutions, whereas smaller substituents (e.g., methylthio) favor accessibility to reactive sites.

Physicochemical Properties

- Melting Points: The high melting point of 5b (275°C) reflects its crystalline stability due to hydrogen bonding from the amino group and planar thiophene . The target compound’s methylthio group may lower melting points relative to phenyl-substituted derivatives (e.g., pyridinitril) due to reduced symmetry.

Biologische Aktivität

4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile (CAS No. 1201791-25-4) is a heterocyclic compound with significant biological activities. Its structure incorporates a pyridine ring substituted with amino, chloro, and methylthio groups, which contribute to its pharmacological properties. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C6H5ClN4S

- Molecular Weight : 224.67 g/mol

- CAS Number : 1201791-25-4

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by targeting viral DNA synthesis pathways.

- Anticancer Properties : The compound has shown potential in inhibiting tumor cell proliferation in vitro, likely due to its ability to interfere with cellular signaling pathways involved in cancer progression.

Biological Activity Summary

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral DNA synthesis | |

| Anticancer | Inhibition of cell proliferation |

Antiviral Studies

A study published in PubMed highlights the antiviral potential of similar compounds in the same chemical class. These compounds demonstrated significant inhibitory effects on human adenovirus (HAdV), with selectivity indexes exceeding 100 compared to standard antiviral agents like niclosamide. The most potent derivatives showed low micromolar IC50 values, indicating strong antiviral efficacy while maintaining low cytotoxicity levels .

Anticancer Research

In vitro studies have revealed that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. For instance, compounds related to this structure have been noted for their ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 1201791-25-4 | 224.67 g/mol | Antiviral, Anticancer |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Various | ~250 g/mol | Potent HAdV inhibitor |

| 2-Amino-4-chloro-6-(methylthio)pyridine-3,5-dicarbonitrile | Not specified | 224.67 g/mol | Similar antiviral activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.